molecular formula C8H12NNaO6P2 B8252567 Sodium;[2-(4-aminophenyl)-1-phosphonoethyl]-hydroxyphosphinate

Sodium;[2-(4-aminophenyl)-1-phosphonoethyl]-hydroxyphosphinate

Cat. No.: B8252567
M. Wt: 303.12 g/mol
InChI Key: UZQRFOOBOGAMIA-UHFFFAOYSA-M
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Description

Sodium;[2-(4-aminophenyl)-1-phosphonoethyl]-hydroxyphosphinate is a complex organic compound with the molecular formula C8H13NNaO7P2. This compound is known for its unique chemical structure, which includes both aminophenyl and phosphonoethyl groups. It has a molecular weight of 320.129 g/mol and is characterized by its high boiling point of 715.2°C at 760 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;[2-(4-aminophenyl)-1-phosphonoethyl]-hydroxyphosphinate typically involves the reaction of 4-aminophenyl derivatives with phosphonoethyl compounds under controlled conditions. The reaction is usually carried out in an aqueous medium with sodium hydroxide as a catalyst. The process involves multiple steps, including the formation of intermediate compounds, which are then converted into the final product through a series of chemical reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction conditions are carefully monitored to ensure the purity and yield of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium;[2-(4-aminophenyl)-1-phosphonoethyl]-hydroxyphosphinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphonate derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.

Major Products

The major products formed from these reactions include various phosphonate and amine derivatives, which have different chemical and physical properties compared to the parent compound.

Scientific Research Applications

Sodium;[2-(4-aminophenyl)-1-phosphonoethyl]-hydroxyphosphinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Sodium;[2-(4-aminophenyl)-1-phosphonoethyl]-hydroxyphosphinate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Sodium;[2-(4-aminophenyl)-1-hydroxy-1-phosphonoethyl]phosphonic acid: This compound has a similar structure but differs in the presence of an additional hydroxyl group.

    4-Aminophenyl phosphate monosodium salt: Another related compound with similar aminophenyl and phosphate groups.

Uniqueness

Sodium;[2-(4-aminophenyl)-1-phosphonoethyl]-hydroxyphosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

sodium;[2-(4-aminophenyl)-1-phosphonoethyl]-hydroxyphosphinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6P2.Na/c9-7-3-1-6(2-4-7)5-8(16(10,11)12)17(13,14)15;/h1-4,8H,5,9H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQRFOOBOGAMIA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(P(=O)(O)O)P(=O)(O)[O-])N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NNaO6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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